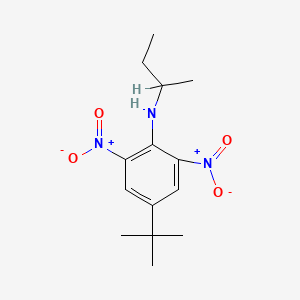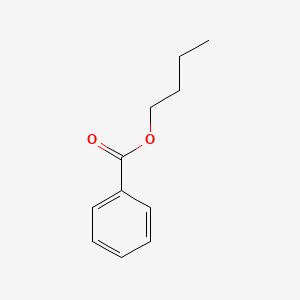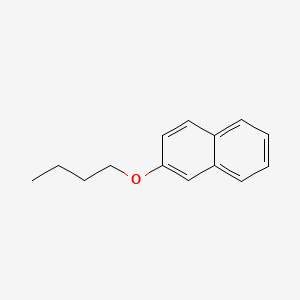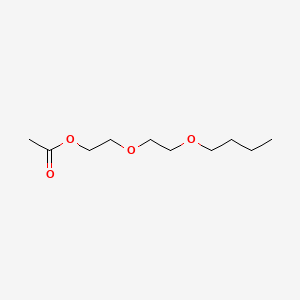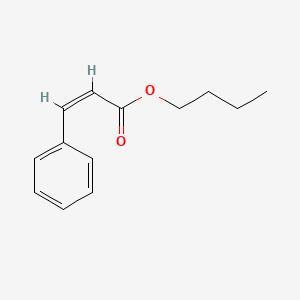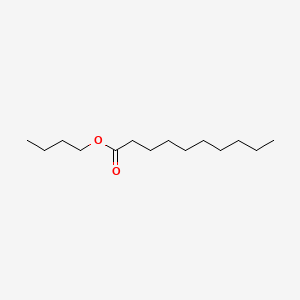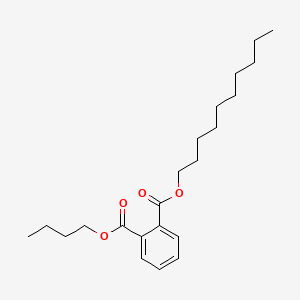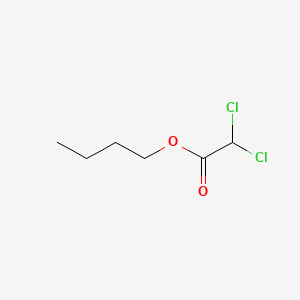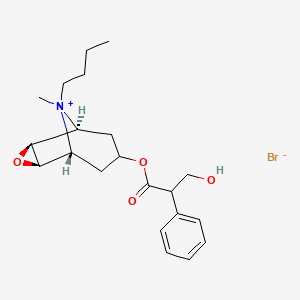
Cabergoline
Overview
Description
Cabergoline is a medication used to treat different types of medical problems that occur when too much of the hormone prolactin is produced. It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) .
Synthesis Analysis
Cabergoline is an ergot derivative that contains a urea moiety and an amide group, which are sensitive to degradation by hydrolysis, as well as an alkene bond that is susceptible to oxidation . The synthesis of cabergoline involves the functionalization of the carboxamide side chain .
Molecular Structure Analysis
The structure of cabergoline includes a urea moiety, an amide group, and an alkene bond .
Chemical Reactions Analysis
Cabergoline is sensitive to degradation by hydrolysis and oxidation. It was found to be highly sensitive to all studied conditions except thermal degradation, producing three major degradation products .
Physical And Chemical Properties Analysis
Cabergoline has a molecular weight of 451.6 and is soluble in DMSO at 33 mg/mL . It is a long-acting dopamine agonist with high affinity for dopamine D2 receptors .
Scientific Research Applications
Bioequivalence Study in Drug Development
- Scientific Field : Pharmacology and Drug Development .
- Application Summary : Cabergoline is used in bioequivalence studies for the development of new drug products . In this context, a new test product of Cabergoline (0.5 mg film-coated tablets) was evaluated for bioequivalence in Egypt .
- Methods of Application : A highly sensitive and rapid LC–MS/MS method was validated for Cabergoline analysis in human plasma . Cabergoline was extracted from plasma via diethyl ether using Quetiapine as an internal standard . Multiple reaction monitoring (MRM) in positive ion mode was used .
- Results : The total analysis time was 5.5 min for each sample . The linearity range was from 2.00 to 200.00 pg/mL for Cabergoline . The results of pharmacokinetic parameter T max were 2.17, and 2.33 h; for test and reference products, respectively . The generic formulation of the test product is considered bioequivalent to the reference product Dostinex 0.5 mg tablets .
Neuroprotection in Neurodegenerative Diseases
- Scientific Field : Neuroscience and Neurology .
- Application Summary : Cabergoline, a dopamine D2 receptor agonist, has been found to prevent neuronal cell death under oxidative stress conditions . It reduces excitotoxicity, which is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters .
- Methods of Application : Neuronal death induced by H2O2 exposure was inhibited by pretreatment with Cabergoline . This protective effect was eliminated in the presence of a dopamine D2 receptor inhibitor, spiperone .
- Results : Increased extracellular levels of glutamate induced by H2O2, which might contribute to ERK activation, were reduced by Cabergoline . Cabergoline increased expression levels of glutamate transporters such as EAAC1 .
Treatment of Pituitary and Other Tumours
- Scientific Field : Endocrinology, Neurology and Neuroscience .
- Application Summary : Cabergoline has been used as the first-line treatment option for prolactin-secreting pituitary adenomas for several decades . It not only suppresses hormone production from these prolactinomas, but also causes tumour shrinkage . Recent studies suggest the potential broader clinical use of cabergoline in the treatment of other tumours such as breast cancer, pancreatic neuroendocrine tumours, and lung cancer .
- Methods of Application : Cabergoline is an ergoline derivative with potent, selective, and long-lasting inhibitory activity on prolactin (PRL) secretion from lactotrophs of the anterior pituitary . It binds to the D2 dopamine receptor (DRD2), which causes AC inhibition, decreases cAMP and induces apoptosis .
- Results : Cabergoline is better tolerated than bromocriptine (BRC) in the majority of patients, with fewer side effects and more convenient dosing schedules . The efficacy of CAB treatment has also been reported in patients with acromegaly, clinically non-functioning adenomas, as well as Cushing’s disease (CD) .
Efficacy in Non-Irradiated Patients with Acromegaly
- Scientific Field : Endocrinology .
- Application Summary : This study aimed to elucidate the efficacy of cabergoline monotherapy or as addition to long-acting somatostatin receptor ligand (SRL) in patients with acromegaly and no previous pituitary radiotherapy .
- Methods of Application : Clinical, laboratory, and imaging data were analysed . Sixty-nine patients on cabergoline monotherapy were included .
- Results : Cabergoline normalizes IGF-1 in around one-third and achieves both IGF-1 and GH targets in approximately one out of ten cases . SRL + cabergoline is less efficient than previously reported possibly due to differences in study methodology and impact of confounding factors .
Antioxidant in Neurodegenerative Diseases
- Scientific Field : Neuroscience and Neurology .
- Application Summary : Cabergoline, a dopamine D2 receptor agonist, is recognized as a potent radical scavenger . It has been found to prevent neuronal cell death under oxidative stress conditions .
- Methods of Application : Neuronal death induced by H2O2 exposure was inhibited by pretreatment with Cabergoline . This protective effect was eliminated in the presence of a dopamine D2 receptor inhibitor, spiperone .
- Results : Increased extracellular levels of glutamate induced by H2O2, which might contribute to ERK activation, were reduced by Cabergoline . Cabergoline increased expression levels of glutamate transporters such as EAAC1 .
Treatment of Parkinson’s Disease
- Scientific Field : Neurology .
- Application Summary : Cabergoline, an ergot dopamine agonist with a long elimination half-life, has been proved to be effective for treating Parkinson’s disease (PD) either as monotherapy in de novo patients or as an adjunct to levodopa therapy in patients with advanced PD .
- Methods of Application : Cabergoline is a long-acting dopamine agonist with high affinity for dopamine D2 and D3 receptors .
- Results : Cabergoline is typically the second choice when patients do not respond adequately to other antiparkinsonian drugs . In the United States, cabergoline is recommended for the treatment of hyperprolactinemic disorders, either idiopathic or because of pituitary adenomas .
Safety And Hazards
Cabergoline may cause serious side effects, including shortness of breath, chest pain, light-headedness, pain in the side or lower back, little or no urination, or swelling in the ankles or feet . It is contraindicated in patients with uncontrolled high blood pressure, a heart valve disorder, or a condition called fibrosis .
properties
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-KJXAQDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85329-89-1 (diphosphate) | |
| Record name | Cabergoline [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022719 | |
| Record name | Cabergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 6.40e-02 g/L | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, α1,- and α2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors. | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabergoline | |
CAS RN |
81409-90-7 | |
| Record name | Cabergoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81409-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabergoline [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL60K9J05T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



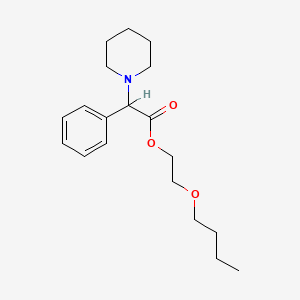

![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
